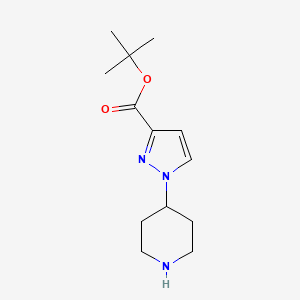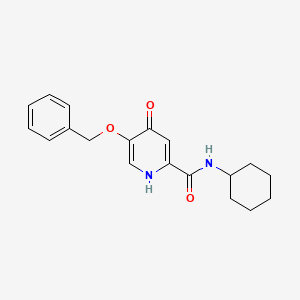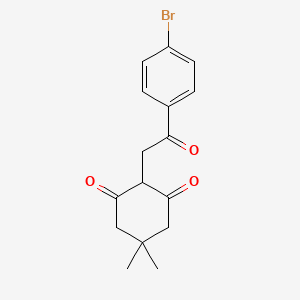
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is part of a broader class of compounds known as tetrahydroquinazolines, which have been extensively researched for their diverse applications in scientific research. Tetrahydroquinazolines can be synthesized through various methods, including the reaction of aldehydes with 2-aminobenzylamine under mild conditions, leading to 1,2,3,4-tetrahydroquinazolines. These intermediates can then be further modified through different chemical reactions to obtain the desired tetrahydroquinazoline derivatives (Eynde et al., 1993). Additionally, solvent-free synthesis methods have been developed, which involve the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives, providing an efficient and green approach to synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines (Correa et al., 2002).
Biological Applications
Tetrahydroquinazoline derivatives have been evaluated for their potential biological activities, including antimicrobial and anticonvulsant properties. For instance, some 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, synthesized from N-substituted-o-nitrobenzylamines, have been suggested to possess antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Furthermore, novel derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have also demonstrated potent anticonvulsant activity in maximal electroshock (MES) convulsion models, highlighting their potential for further therapeutic development (Rajasekaran et al., 2013).
Chemical Applications
In the field of chemistry, tetrahydroquinazoline derivatives have been explored as corrosion inhibitors and in the development of novel chemosensors. Schiff bases derived from quinazoline compounds have been identified as highly efficient inhibitors of mild steel corrosion, offering a cost-effective and stable solution for protecting metal surfaces in corrosive environments (Jamil et al., 2018). Additionally, rhodamine-2-thioxoquinazolin-4-one conjugates have been synthesized and shown to act as highly sensitive and selective fluorescent sensors for detecting Fe³⁺ ions, demonstrating practical applications in environmental monitoring and biological imaging (Wang et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-5-4-6-12(9-11)10-20-15-13-7-2-3-8-14(13)17-16(19)18-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSUSIGMVZJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)

![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)


![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)


![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
